S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate
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Overview
Description
S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate is a chemical compound with the molecular formula C9H18OS2 and a molecular weight of 206.36 g/mol. It is an intermediate used in the synthesis of 3,3-Dimethyl-1-pentene, which is utilized to estimate gas chromatography retention. This compound is also known by its synonym, O-(3,3-Dimethylpentan-2-yl) S-methyl Carbonodithioate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate involves the reaction of 3,3-Dimethylpentan-2-ol with carbon disulfide and methyl iodide under basic conditions. The reaction typically proceeds as follows:
Step 1: 3,3-Dimethylpentan-2-ol is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form the corresponding dithiocarbonate intermediate.
Step 2: The dithiocarbonate intermediate is then treated with methyl iodide to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate involves its reactive sulfur-containing groups, which can interact with various molecular targets. These interactions may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those with thiol groups.
Protein Interactions: It can form covalent bonds with cysteine residues in proteins, affecting their structure and function.
Pathways Involved: The compound may influence cellular pathways related to redox regulation and sulfur metabolism.
Comparison with Similar Compounds
S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate can be compared with other similar compounds, such as:
O-Butyl S-methyl Carbonodithioate: Similar structure but with a butyl group instead of a trimethylbutyl group.
S-Methyl S-(3-methyl-2-buten-1-yl) Carbonodithioate: Contains a different alkyl group, leading to variations in reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific alkyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in certain synthetic applications and research studies.
Properties
Molecular Formula |
C9H18OS2 |
---|---|
Molecular Weight |
206.4 g/mol |
IUPAC Name |
O-(3,3-dimethylpentan-2-yl) methylsulfanylmethanethioate |
InChI |
InChI=1S/C9H18OS2/c1-6-9(3,4)7(2)10-8(11)12-5/h7H,6H2,1-5H3 |
InChI Key |
GWJNMUOSPHKSJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(C)OC(=S)SC |
Origin of Product |
United States |
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